molecular formula C31H28Si B13967199 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene

1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene

Cat. No.: B13967199
M. Wt: 428.6 g/mol
InChI Key: VOCYPLHWAAKXMQ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is an organosilicon compound characterized by a silacyclobutene ring. Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene typically involves the following steps:

    Formation of the Silacyclobutene Ring: This can be achieved through a [2+2] cycloaddition reaction between a silene and an alkyne.

    Substitution Reactions: Introduction of phenyl groups can be done via Grignard reagents or organolithium reagents.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale synthesis in controlled environments.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using lithium aluminum hydride or other reducing agents.

    Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., bromine), alkyl halides.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Halogenated or alkylated silacyclobutene compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of silicon-based biomaterials.

    Medicine: Research into its use as a drug delivery vehicle due to its stability and biocompatibility.

    Industry: Applications in the production of high-performance materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action for 1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylsilane: Similar in structure but lacks the silacyclobutene ring.

    Triphenylsilane: Contains three phenyl groups but differs in the overall structure.

    Phenylsilane: A simpler compound with a single phenyl group attached to silicon.

Uniqueness

1,1-Dimethyl-2,3,4-triphenyl-4-(1-phenylethenyl)-silacyclobut-2-ene is unique due to its silacyclobutene ring, which imparts distinct chemical and physical properties compared to other organosilicon compounds.

Properties

Molecular Formula

C31H28Si

Molecular Weight

428.6 g/mol

IUPAC Name

1,1-dimethyl-2,3,4-triphenyl-2-(1-phenylethenyl)silete

InChI

InChI=1S/C31H28Si/c1-24(25-16-8-4-9-17-25)31(28-22-14-7-15-23-28)29(26-18-10-5-11-19-26)30(32(31,2)3)27-20-12-6-13-21-27/h4-23H,1H2,2-3H3

InChI Key

VOCYPLHWAAKXMQ-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C(=C(C1(C2=CC=CC=C2)C(=C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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